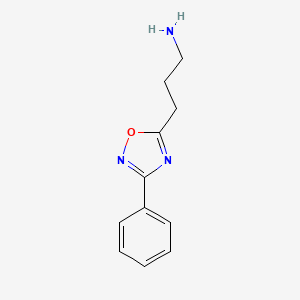

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine

Description

Structural Characterization of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being this compound. The compound possesses the Chemical Abstracts Service registry number 41470-96-6, which serves as its unique identifier in chemical databases. Alternative nomenclature includes 3-phenyl-1,2,4-oxadiazole-5-propanamine, reflecting the structural connectivity pattern. The molecular formula is established as C₁₁H₁₃N₃O, with a precise molecular weight of 203.24 grams per mole.

The Simplified Molecular Input Line Entry System notation for this compound is documented as NCCCC1=NC(C2=CC=CC=C2)=NO1, providing a linear representation of its molecular structure. The International Chemical Identifier key KTEIQVCYBMAMFO-UHFFFAOYSA-N enables unambiguous identification across chemical databases. Additional registry numbers include MDL number MFCD09041950, further facilitating systematic cataloging and retrieval of compound information.

The systematic naming convention emphasizes the presence of three distinct structural components: the propan-1-amine moiety serving as the primary functional group, the 1,2,4-oxadiazole heterocyclic ring system, and the phenyl substituent attached at the 3-position of the oxadiazole ring. This nomenclature system provides clear indication of the molecular connectivity and functional group arrangement essential for chemical identification and synthesis planning.

Molecular Architecture Analysis

The molecular architecture of this compound exhibits a complex three-dimensional structure characterized by the integration of aromatic and heterocyclic systems. The central 1,2,4-oxadiazole ring adopts a planar configuration, with the phenyl group attached at the 3-position extending the conjugated system. The propylamine chain at the 5-position provides conformational flexibility, allowing for various spatial orientations that influence intermolecular interactions and binding properties.

Theoretical calculations indicate that the oxadiazole ring maintains planarity due to delocalization of electrons across the heterocyclic system. The nitrogen atoms within the ring participate in conjugation, contributing to the overall stability of the molecular framework. The phenyl substituent demonstrates coplanarity with the oxadiazole ring, maximizing orbital overlap and extending the π-electron system across both aromatic components.

The propylamine chain exhibits rotational freedom around the carbon-carbon single bonds, resulting in multiple possible conformations in solution. This conformational flexibility significantly impacts the compound's ability to interact with biological targets and participate in intermolecular hydrogen bonding networks. The primary amine group serves as both a hydrogen bond donor and acceptor, facilitating various non-covalent interactions essential for molecular recognition processes.

X-ray Crystallographic Studies

Crystallographic investigations of related 1,2,4-oxadiazole derivatives have provided valuable insights into the solid-state structure and packing arrangements of these heterocyclic systems. Studies on similar oxadiazole compounds reveal characteristic hydrogen bonding patterns involving the nitrogen atoms of the oxadiazole ring and amino functional groups. The crystal structures typically exhibit planar oxadiazole rings with phenyl substituents maintaining near-coplanar arrangements.

Quantitative analysis of weak non-covalent interactions in oxadiazole crystal structures demonstrates the formation of recurrent hydrogen-bonded motifs. These studies indicate that carbon-hydrogen to nitrogen interactions and carbon-hydrogen to π-system interactions play crucial roles in determining crystal packing arrangements. The presence of the phenyl group enables the formation of multiple carbon-hydrogen to π interactions, particularly involving electron-rich aromatic systems.

Density Functional Theory calculations combined with crystallographic data reveal that intermolecular interactions in oxadiazole derivatives contribute significantly to crystal stability. The molecular electrostatic potential surface plots demonstrate regions of positive and negative electrostatic potential that govern intermolecular association patterns. These findings provide fundamental understanding of how structural modifications influence solid-state properties and intermolecular recognition mechanisms.

Tautomeric Form Variations

Investigation of tautomeric equilibria in oxadiazole derivatives reveals complex proton transfer mechanisms that significantly influence molecular properties. Computational studies at the Density Functional Theory level using the B3LYP functional with 6-311++G(d,p) basis set have identified multiple tautomeric forms for related 1,3,4-oxadiazole derivatives. While specific tautomeric studies for this compound are limited, related oxadiazole systems demonstrate significant tautomeric diversity.

The presence of the amino group in the propyl chain introduces additional sites for proton transfer reactions, potentially leading to multiple tautomeric forms in solution. Gas phase and solution studies using polarized continuum model calculations indicate that solvent effects substantially influence tautomeric equilibria. The equilibrium constants for tautomeric interconversion vary significantly depending on the specific tautomeric forms and environmental conditions.

Water-assisted tautomerism represents a particularly important mechanism for proton transfer in oxadiazole systems. Computational investigations demonstrate that the presence of water molecules considerably reduces barrier energies for tautomeric interconversion, facilitating rapid equilibration between different forms. The assistance of two water molecules proves especially effective in promoting fast tautomeric transitions through concerted proton transfer mechanisms.

Spectroscopic Profiling

Comprehensive spectroscopic characterization provides essential structural information for unambiguous identification and purity assessment of this compound. The combination of nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry enables complete structural elucidation and confirmation of molecular identity. Each spectroscopic technique contributes unique information regarding specific structural features and molecular connectivity patterns.

The heterocyclic oxadiazole ring system exhibits characteristic spectroscopic signatures that distinguish it from other heterocyclic systems. The presence of multiple nitrogen atoms and the oxygen atom within the five-membered ring creates distinct electronic environments that manifest in unique chemical shifts and coupling patterns. The phenyl substituent contributes additional aromatic signals, while the propylamine chain provides characteristic aliphatic resonances.

Spectroscopic analysis also enables assessment of compound purity and identification of potential impurities or degradation products. The comparison of experimental spectra with theoretical predictions and literature data for related compounds facilitates structural confirmation and quality control procedures essential for research and development applications.

Nuclear Magnetic Resonance Signature Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and connectivity of this compound. Proton nuclear magnetic resonance spectra exhibit characteristic signals corresponding to different structural components within the molecule. The aromatic region typically displays signals for the phenyl substituent, with multiple overlapping resonances corresponding to the substituted benzene ring system.

Related oxadiazole compounds demonstrate characteristic nuclear magnetic resonance patterns that serve as structural fingerprints. The synthesis and characterization studies of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole report specific chemical shift values and coupling constants that provide reference data for structural assignment. Proton nuclear magnetic resonance analysis in deuterated chloroform solution reveals aromatic proton signals at approximately 8.07 parts per million for ortho-phenyl protons and 7.44-7.51 parts per million for meta and para positions.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information regarding the carbon framework of the molecule. The oxadiazole ring carbons exhibit characteristic downfield shifts due to the electron-withdrawing nature of the nitrogen and oxygen atoms. The propylamine chain carbons display typical aliphatic chemical shifts, with the carbon bearing the amino group showing distinctive chemical shift values reflecting its electronic environment.

| Structural Component | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H (ortho) | 8.0-8.1 | Doublet |

| Aromatic C-H (meta/para) | 7.4-7.6 | Multiplet |

| Aliphatic CH₂ | 2.5-3.0 | Triplet/Multiplet |

| Amino CH₂ | 2.8-3.2 | Triplet |

Infrared Vibrational Mode Mapping

Infrared spectroscopy provides valuable information regarding the functional groups and bonding characteristics present in this compound. The infrared spectrum exhibits characteristic absorption bands corresponding to specific vibrational modes of functional groups within the molecule. The amino group displays distinctive stretching vibrations in the range of 3300-3500 wavenumbers, appearing as medium to strong absorption bands.

The aromatic carbon-hydrogen stretching vibrations appear as weak absorptions around 3070 wavenumbers, characteristic of substituted benzene ring systems. The oxadiazole heterocyclic ring contributes specific vibrational modes that differentiate it from other five-membered heterocycles. The carbon-nitrogen stretching vibrations and ring breathing modes provide fingerprint regions for structural identification.

Aliphatic carbon-hydrogen stretching vibrations from the propyl chain appear in the region of 2850-2960 wavenumbers, with characteristic patterns for methylene groups. The carbon-carbon stretching vibrations and bending modes contribute to the fingerprint region of the infrared spectrum, providing additional structural confirmation. The combination of aromatic and aliphatic vibrational modes creates a unique spectral signature for this compound.

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch | 3300-3500 | Medium-Strong | Primary amine |

| Aromatic C-H | 3070 | Weak | Phenyl ring |

| Aliphatic C-H | 2850-2960 | Medium-Strong | Propyl chain |

| C=N stretch | 1600-1650 | Strong | Oxadiazole ring |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak for this compound appears at mass-to-charge ratio 203, corresponding to the molecular weight of 203.24. The high-resolution mass spectrometry enables precise molecular formula determination through accurate mass measurement capabilities.

Fragmentation patterns in mass spectrometry reflect the stability and connectivity of different molecular components. The double-focusing mass spectrometer provides sufficient resolution for precise atomic composition determination rather than nominal mass values. The molecular ion fragmentation typically proceeds through predictable pathways involving cleavage of weaker bonds and formation of stable fragment ions.

Common fragmentation patterns for oxadiazole derivatives include loss of the amino group, fragmentation of the propyl chain, and formation of phenyl-containing fragments. Related chloromethyl oxadiazole compounds exhibit characteristic fragment ions at mass-to-charge ratio 119, corresponding to the phenyl-oxadiazole portion after loss of the substituent chain. The base peak often corresponds to the most stable fragment ion, providing information about preferred fragmentation pathways.

| Fragment Ion (m/z) | Relative Intensity | Structural Assignment |

|---|---|---|

| 203 | Variable | Molecular ion [M]⁺ |

| 160-170 | Medium | [M-propylamine]⁺ |

| 119 | High | Phenyl-oxadiazole⁺ |

| 77 | Medium | Phenyl⁺ |

Properties

IUPAC Name |

3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-8-4-7-10-13-11(14-15-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDXBTKBFYIKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497215 | |

| Record name | 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41470-96-6 | |

| Record name | 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclodehydration of Aryl Hydrazides with Phosphorus Oxychloride

A common method involves reacting aryl hydrazides with phosphorus oxychloride to induce cyclodehydration, forming the oxadiazole ring.

Procedure: An aryl hydrazide (prepared from the corresponding acid hydrazide) is dissolved in phosphorus oxychloride. The mixture is refluxed for 6-7 hours, then cooled and poured onto crushed ice. Neutralization with sodium bicarbonate precipitates the oxadiazole compound, which is purified by crystallization.

Application: This method was successfully used for synthesizing 1-(4-methoxy-phenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one derivatives, which are structurally related to the target compound.

Cyclization of Amidoximes with Carboxylic Acid Derivatives

Amidoximes can be reacted with carboxylic acids or their derivatives to form 1,2,4-oxadiazoles via dehydration.

Example: Amidoximes derived from phenyl-substituted precursors react with propanoyl chlorides or esters to yield this compound after appropriate reduction or substitution steps.

Catalysts and Conditions: Reactions often require acidic or dehydrating conditions, such as use of phosphorus oxychloride, polyphosphoric acid, or other cyclodehydrating agents.

Nucleophilic Substitution and Hydrazide Cyclization

Starting from substituted hydrazides, nucleophilic substitution reactions followed by cyclization can produce oxadiazole rings.

Example: Hydrazides synthesized from aromatic acids are reacted with aldehydes to form hydrazones, which upon oxidative cyclization with bromine and acetic acid yield oxadiazole derivatives.

Relevance: This approach can be adapted to introduce a propan-1-amine side chain by selecting appropriate aldehydes or hydrazides.

Reaction Conditions and Monitoring

- Reflux times: Typically 6-7 hours for cyclodehydration with phosphorus oxychloride.

- Temperature: Reflux temperature of phosphorus oxychloride (~100-110°C).

- Workup: Cooling, quenching with ice, neutralization with sodium bicarbonate.

- Purification: Crystallization from methanol or other solvents.

- Monitoring: Thin layer chromatography (TLC) is used to monitor reaction progress.

Summary Table of Preparation Methods

Research Findings and Analytical Characterization

- Synthesized compounds are characterized by melting point, UV-Vis, IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

- Reaction yields typically range from 60-80% depending on method and substrates.

- The choice of substituents on the phenyl ring and side chain can influence cyclization efficiency and product stability.

Chemical Reactions Analysis

Cyclocondensation of O-Acylamidoximes

-

Reaction : O-Acylamidoximes undergo base-mediated cyclization to form 1,2,4-oxadiazoles.

-

Conditions :

-

Example :

Oxidative Cyclization

-

Mechanism :

Reactivity of the Amine Group

The primary amine (−CH₂CH₂CH₂NH₂) participates in nucleophilic reactions:

Acylation

-

Reagents : Acyl chlorides or anhydrides.

-

Product : Amides (e.g., 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-alkylpropanamide ) .

-

Conditions : Room temperature in dichloromethane (DCM) with TEA .

Schiff Base Formation

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide).

-

Product : Secondary or tertiary amines.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits moderate aromaticity and undergoes:

Electrophilic Substitution

Ring-Opening Reactions

Biological Activity and Derivatization

While not a direct chemical reaction, the compound’s bioactivity informs its derivatization:

-

Antibacterial Modifications : Introduction of electron-withdrawing groups (e.g., −NO₂) enhances activity .

-

Anti-inflammatory Derivatives : Peptidomimetic side chains reduce genotoxicity .

Table 1: Synthetic Conditions for 1,2,4-Oxadiazoles

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | KOH (1.0 eq), DMSO, RT, 10 min | 98 | |

| Oxidative Cyclization | NBS/DBU, DMF, RT, 5 h | 54–84 | |

| Microwave-Assisted | MW, 150°C, 20 min | 85–90 |

Table 2: Functionalization of the Amine Group

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetylpropanamide derivative | Drug intermediates |

| Schiff Base | Benzaldehyde | Imine conjugate | Antimicrobial agents |

| Alkylation | Methyl iodide | N-Methyl derivative | Bioactivity studies |

Stability and Tautomerism

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its anti-inflammatory and analgesic properties. Studies have shown that derivatives of oxadiazole compounds exhibit significant activity against inflammation and pain. For example, the synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine derivatives has been linked to enhanced anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study:

In a study evaluating oxadiazole derivatives for their analgesic effects using the acetic acid-induced writhing model in mice, several compounds demonstrated superior efficacy compared to standard treatments like acetylsalicylic acid .

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess significant antibacterial and antiviral activities. The structural features of these compounds allow them to interact effectively with microbial targets. For instance, compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria .

Case Study:

A series of oxadiazole derivatives were tested against various bacterial strains using the agar well diffusion method, revealing substantial inhibition zones compared to control groups .

Fluorescent Probes in Biological Imaging

Due to their unique electronic properties, oxadiazole compounds are being explored as fluorescent probes for biological imaging applications. Their ability to emit light upon excitation makes them suitable for tracking biological processes in real-time .

Case Study:

Recent studies have focused on synthesizing oxadiazole-based fluorescent probes that can be used in cellular imaging techniques. These probes have shown potential in detecting specific biomolecules within living cells .

Organic Light Emitting Diodes (OLEDs)

The photophysical properties of this compound make it a candidate for use in OLED technology. Its ability to emit light efficiently can be harnessed in the development of high-performance OLEDs.

Case Study:

Research has demonstrated that incorporating oxadiazole derivatives into OLED matrices enhances device efficiency and stability .

Polymer Chemistry

Oxadiazole compounds are also utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These materials find applications in coatings and advanced composite materials.

Mechanism of Action

The mechanism of action of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential biomolecules . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets enhances its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

Modifications to the substituent at the 3-position of the oxadiazole ring significantly alter chemical reactivity and biological activity:

Positional Isomerism and Chain Length

- Positional Isomers :

- 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride : The amine group at the 2-position (vs. 3-position) alters pharmacokinetics, with preliminary studies showing distinct receptor binding .

- Chain Length :

- 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butan-1-amine : Extended alkyl chain increases hydrophobicity, affecting membrane permeability in drug delivery .

Salt Forms and Halogenated Derivatives

- Hydrochloride Salts :

- Halogenation Effects :

- Fluorine and chlorine substituents enhance metabolic stability and target affinity .

Biological Activity

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine, with a CAS number of 41470-96-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antioxidant, and antitumor activities, supported by data tables and case studies.

The molecular formula of this compound is with a molecular weight of 203.24 g/mol. Its structure features an oxadiazole ring, which is known for its pharmacological relevance.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit potent antimicrobial properties. For instance, a study evaluated various oxadiazole compounds and found that those similar to this compound demonstrated significant antibacterial activity against common pathogens.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| 3a | 750 µg/mL | Antibacterial |

| 3b | 500 µg/mL | Antifungal |

| 3f | 250 µg/mL | Antimicrobial |

The MIC values suggest that modifications in the phenyl group can enhance the antimicrobial efficacy of these compounds .

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. Compounds derived from oxadiazoles have shown varying degrees of radical scavenging ability.

| Compound | Scavenging Activity (%) at 25 µM |

|---|---|

| Ascorbic Acid | 76.0 |

| 3e | 32.0 |

| 3f | 87.3 |

These results indicate that certain derivatives can effectively neutralize free radicals, suggesting therapeutic potential in oxidative stress-related conditions .

Antitumor Activity

The antitumor effects of oxadiazole derivatives have been explored in various cancer cell lines. For example, compounds similar to this compound were tested against HCT116 and PC3 cell lines.

| Compound | IC50 (µM) against HCT116 | IC50 (µM) against PC3 |

|---|---|---|

| 2b | 13.62 | - |

| 2c | - | 21.74 |

The findings indicate that modifications in the chemical structure significantly influence the cytotoxicity against cancer cells .

Case Studies

A recent study documented the synthesis and biological evaluation of various oxadiazole derivatives including those related to 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amines. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring could enhance both the antimicrobial and antitumor activities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via multi-step reactions, starting with the formation of the oxadiazole ring through cyclization of acylated precursors. For example, nitrile oxides or amidoximes can react with carboxylic acid derivatives under thermal or catalytic conditions. Post-synthesis, purification involves column chromatography or recrystallization. Purity is validated using HPLC, NMR (to confirm functional groups), and mass spectrometry. X-ray crystallography (using SHELX software for refinement) is critical for structural confirmation .

Q. How is the structural conformation of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The planar geometry of the oxadiazole ring and dihedral angles between substituents (e.g., phenyl group orientation) are analyzed using programs like SHELXL. Challenges include resolving disorder in flexible alkyl chains or addressing twinning in crystals. For non-crystalline samples, FT-IR and 2D NMR (e.g., NOESY) help infer spatial arrangements .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer : Based on hazard codes (e.g., H315/H319 for skin/eye irritation), researchers should use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources (P210-P220). Storage requires airtight containers in cool, dry conditions (P403+P233). Spills should be neutralized with inert absorbents and disposed per local regulations (P501) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins, such as transporters or enzymes. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, oxadiazole derivatives have been docked into amiloride-sensitive sodium channels to explain diuretic activity .

Q. What experimental strategies assess the compound’s genotoxic potential?

- Methodological Answer : The Ames test (using Salmonella strains) identifies mutagenicity via reverse mutation. SOS chromotest quantifies DNA damage via β-galactosidase induction. For in vitro studies, comet assays or micronucleus tests in mammalian cells validate genotoxicity. Conflicting results (e.g., vs. other studies) require cross-validation using multiple assays and controlled purity checks .

Q. How do tautomeric forms of the oxadiazole ring influence its chemical behavior?

- Methodological Answer : Tautomerism between 1,2,4-oxadiazole and its isomeric forms (e.g., 1,3,4-oxadiazole) affects electronic distribution and hydrogen-bonding capacity. SC-XRD () shows planar geometries, but tautomeric equilibria in solution can be probed via N NMR or UV-Vis spectroscopy. Computational studies (e.g., Gaussian) model energy barriers between tautomers .

Q. What challenges arise in refining X-ray data for derivatives of this compound?

- Methodological Answer : Common issues include crystal twinning, disorder in the propan-1-amine chain, and weak diffraction due to flexible substituents. SHELXL’s TWIN and BASF commands address twinning, while PART instructions resolve disorder. High-resolution data (≤1.0 Å) and restraints (e.g., DFIX for bond lengths) improve refinement accuracy .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodological Answer : Discrepancies may arise from metabolic instability or off-target effects. Pharmacokinetic profiling (e.g., microsomal stability assays) identifies rapid degradation. Isotope labeling tracks metabolite formation. Comparative studies using structural analogs (e.g., ’s STB derivatives) isolate critical functional groups for activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.